N-(2-Butyl-1-naphthyl)anthranilic acid

Acute toxicity Safety margin Therapeutic index

N-(2-Butyl-1-naphthyl)anthranilic acid (CAS 51670-16-7) is an N-(substituted-naphthyl-1)anthranilic acid derivative belonging to the broader N-arylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drug (NSAID) candidates. Its structure features an anthranilic acid core N-substituted with a 2-butyl-1-naphthyl group (molecular formula C21H21NO2, molecular weight 319.4 g/mol) , distinguishing it from the clinically established N-phenylanthranilic acid NSAIDs such as mefenamic acid and flufenamic acid, which bear a monoaromatic N-substituent.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
CAS No. 51670-16-7
Cat. No. B14655364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Butyl-1-naphthyl)anthranilic acid
CAS51670-16-7
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C21H21NO2/c1-2-3-8-16-14-13-15-9-4-5-10-17(15)20(16)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24)
InChIKeyYSEKONKPOCWDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Butyl-1-naphthyl)anthranilic Acid (CAS 51670-16-7): Core Identity and Pharmacological Classification for Scientific Procurement


N-(2-Butyl-1-naphthyl)anthranilic acid (CAS 51670-16-7) is an N-(substituted-naphthyl-1)anthranilic acid derivative belonging to the broader N-arylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drug (NSAID) candidates [1]. Its structure features an anthranilic acid core N-substituted with a 2-butyl-1-naphthyl group (molecular formula C21H21NO2, molecular weight 319.4 g/mol) , distinguishing it from the clinically established N-phenylanthranilic acid NSAIDs such as mefenamic acid and flufenamic acid, which bear a monoaromatic N-substituent [1]. The compound was disclosed in US Patent 3,989,746 as part of a series of novel substituted naphthyl anthranilic acids claimed to possess anti-inflammatory and analgesic activities with a notably improved safety profile relative to commercial fenamates [1].

Why N-(2-Butyl-1-naphthyl)anthranilic Acid Cannot Be Interchanged with Generic Fenamates or Other Naphthyl-Anthranilic Acid Analogs


Within the N-arylanthranilic acid class, both the identity of the N-aryl group (phenyl vs. naphthyl) and the alkyl substitution pattern on the naphthyl ring produce pronounced, non-linear shifts in the efficacy–toxicity balance [1]. Moving from a phenyl to a naphthyl N-substituent increases potency but also elevates acute toxicity, as demonstrated for N-(α-naphthyl)anthranilic acid [2]. Critically, within the alkyl-substituted naphthyl series, the 2-butyl congener achieves a distinct activity–toxicity profile that is not shared by its closest alkyl-chain analogs: the 2-hexyl derivative shows markedly weaker anti-inflammatory activity, while the 4-butyl positional isomer exhibits substantially higher toxicity [1]. A QSAR analysis of 112 N-arylanthranilic acids confirmed that anti-inflammatory activity is governed primarily by molecular shape parameters (Verloop steric B1 and B3) and the inter-ring dihedral angle, not by lipophilicity [3]. Consequently, procurement decisions based on generic class membership or simple physicochemical similarity risk selecting a compound with an inferior therapeutic index [1].

Quantitative Differentiation Evidence for N-(2-Butyl-1-naphthyl)anthranilic Acid (CAS 51670-16-7) Relative to Key Comparators


Acute Oral Toxicity in Mice: N-(2-Butyl-1-naphthyl)anthranilic Acid vs. Mefenamic Acid and Flufenamic Acid

N-(2-Butyl-1-naphthyl)anthranilic acid demonstrates dramatically lower acute oral toxicity than the clinically established fenamates. At 1 g/kg oral dose in mice, mefenamic acid and flufenamic acid both caused 100% mortality (5/5 dead), whereas N-(2-butyl-1-naphthyl)anthranilic acid produced zero deaths at doses up to 3 g/kg (0/10 at 1, 2, and 3 g/kg) [1]. The LD50 of mefenamic acid in male mice is 1,050 mg/kg (95% CI: 882–1,250), and flufenamic acid LD50 is 545 mg/kg (95% CI: 477–665); in contrast, the target compound's LD50 exceeds 4,000 mg/kg, representing at least a 3.8-fold improvement over mefenamic acid and a greater than 7.3-fold improvement over flufenamic acid [1].

Acute toxicity Safety margin Therapeutic index

Multi-Model Anti-Inflammatory Activity Profile: Balanced Efficacy Across Carrageenin Edema, UV Erythema, and Adjuvant Arthritis

In a direct comparative study, N-(2-butyl-1-naphthyl)anthranilic acid exhibited moderate and consistent anti-inflammatory activity across three mechanistically distinct in vivo models. At 100 mg/kg oral in the carrageenin foot edema assay, the control ratio was 31.0% compared with mefenamic acid at 50.6% and flufenamic acid at 60.7% [1]. In the UV erythema model (10 mg/kg oral, guinea pig), the control ratio was 50.3%, exceeding mefenamic acid (38.1%) and approaching flufenamic acid (60.0%) [1]. In the adjuvant arthritis model (chronic inflammation endpoint), the control ratio was 26.2%, lower than mefenamic acid (48.1%) and flufenamic acid (72.4%), but substantially higher than the 2-hexyl analog (no measurable activity) and the 4-butyl analog (1.3%) [1]. This balanced poly-model profile contrasts with the highly variable performance of close alkyl-chain analogs.

Anti-inflammatory Carrageenin foot edema Adjuvant arthritis Ultraviolet erythema

Analgesic Activity Against Inflammatory Pain: Comparable Efficacy to Flufenamic Acid with Superior Safety

N-(2-Butyl-1-naphthyl)anthranilic acid achieved an analgesic coefficient of 1.38 in the Randall-Selitto inflammatory pain model (carrageenin-induced, rat, 100 mg/kg oral) [1]. This value is comparable to flufenamic acid (1.42) and only marginally lower than mefenamic acid (1.50) [1]. In contrast, the 2-hexyl analog (1.28) and 4-ethyl analog (1.20) showed weaker analgesic activity, while the 4-butyl analog (1.41) achieved a similar analgesic coefficient but with substantially higher toxicity (50% mortality at 3 g/kg vs. 0% for the 2-butyl compound) [1]. This positions the 2-butyl compound as the optimal candidate when analgesic efficacy must be balanced against acute toxicity risk.

Analgesic Inflammatory pain Randall-Selitto assay

Structure-Activity Relationship: 2-Butyl Substitution on the Naphthyl Ring Confers a Distinct Efficacy-Toxicity Profile vs. Chain-Length and Positional Isomers

A systematic SAR comparison within the patent series reveals that the 2-butyl substitution on the naphthyl ring occupies a unique optimum in the efficacy–toxicity landscape [1]. Moving from 2-ethyl to 2-butyl to 2-hexyl (increasing chain length), anti-inflammatory activity in carrageenin edema follows a non-monotonic trajectory: the 2-hexyl analog collapses to 8.5% control (vs. 31.0% for 2-butyl), while analgesic activity peaks at the 2-butyl chain length (1.38 vs. 1.20 for 2-ethyl and 1.28 for 2-hexyl) [1]. Positional isomerism is equally critical: relocating the butyl group from the 2-position to the 4-position reduces adjuvant arthritis efficacy 20-fold (1.3% vs. 26.2%) and increases acute toxicity (50% mortality at 3 g/kg vs. 0%) [1]. This SAR pattern is consistent with the QSAR finding that Verloop B1 steric parameters at positions 2 and 3 are the dominant positive contributors to anti-inflammatory activity (coefficients: +1.601 B1(2), +0.576 B1(3)), while excessive steric bulk at position 4 is detrimental (coefficient: −1.187 B3(4)) [2].

SAR Alkyl chain optimization Steric parameters Naphthyl substitution

Class-Level Differentiation: Naphthyl-Anthranilic Acids vs. Phenyl-Anthranilic Acids (Fenamates) in Anti-Inflammatory Potency and Toxicity

At the class level, replacing the N-phenyl group of classical fenamates with an N-naphthyl group alters both potency and toxicity. N-(α-Naphthyl)anthranilic acid was reported to be more potent than N-phenylanthranilic acid (PA) in anti-inflammatory assays but exhibited higher acute toxicity than both PA and phenylbutazone [1]. The introduction of a 2-butyl substituent on the naphthyl ring appears to mitigate this class-level toxicity liability while preserving meaningful anti-inflammatory and analgesic activity [2]. The QSAR model derived from 112 N-arylanthranilic acids (r²adj = 0.716, F = 40.33) confirms that the dihedral angle between the two aromatic ring planes—dictated by the substitution pattern—is a key determinant of activity, and that naphthyl substitution creates a distinct conformational space compared to phenyl-substituted fenamates [3]. This class-level evidence supports the rationale for selecting naphthyl-based analogs when exploring chemical space beyond conventional fenamates.

Class comparison Naphthyl vs. phenyl Fenamate N-arylanthranilic acid

Recommended Research and Procurement Application Scenarios for N-(2-Butyl-1-naphthyl)anthranilic Acid (CAS 51670-16-7)


Preclinical In Vivo Anti-Inflammatory Screening Requiring a Wide Safety Margin

For research programs conducting in vivo anti-inflammatory screening where the gastrointestinal and systemic toxicity of classical fenamates (mefenamic acid LD50 1,050 mg/kg; flufenamic acid LD50 545 mg/kg in mice) limits dosing range and confounds efficacy readouts, N-(2-butyl-1-naphthyl)anthranilic acid offers a substantially expanded safety window (no mortality at 3 g/kg in mice) while retaining poly-model anti-inflammatory activity across carrageenin edema (31.0% control), UV erythema (50.3%), and adjuvant arthritis (26.2%) [1]. This enables higher-dose efficacy exploration without the competing toxicity seen with mefenamic acid or flufenamic acid [1].

SAR-Driven Lead Optimization of N-Arylanthranilic Acid Analgesic Candidates

For medicinal chemistry teams optimizing N-arylanthranilic acid-based analgesics, the 2-butyl-naphthyl substitution pattern represents an empirically validated SAR optimum within the alkyl-substituted naphthyl series. The compound's balanced analgesic efficacy (coefficient 1.38, 97% of flufenamic acid) and its superior safety profile compared to both shorter (2-ethyl) and longer (2-hexyl) alkyl chain analogs, as well as positional isomers (4-butyl, 4-isobutyl), make it an ideal reference standard for structure–activity relationship studies [1]. The QSAR framework from Duffy et al. (1996), which identified Verloop B1 steric parameters at positions 2 and 3 as the dominant positive activity determinants, provides a mechanistic rationale for this SAR [2].

Pharmacological Tool Compound for Differentiating Naphthyl-Scaffold vs. Phenyl-Scaffold Fenamate Biology

Researchers investigating the pharmacological consequences of replacing the N-phenyl group of classical fenamates with an N-naphthyl group can employ N-(2-butyl-1-naphthyl)anthranilic acid as a representative naphthyl-scaffold probe. Cross-study evidence indicates that while N-(α-naphthyl)anthranilic acid elevates both potency and toxicity relative to N-phenylanthranilic acid [3], the 2-butyl-naphthyl substitution retains the anti-inflammatory gains of the naphthyl scaffold while substantially reducing acute toxicity [1]. This compound thus enables dissection of scaffold-driven pharmacology (target engagement, selectivity) from non-specific toxicity, a key consideration for target identification and validation studies.

Procurement for Chronic Inflammation Models with Extended Dosing Regimens

In chronic adjuvant arthritis models requiring repeated oral dosing over multiple days, the toxicity profile of a test compound directly impacts experimental feasibility. N-(2-Butyl-1-naphthyl)anthranilic acid demonstrated 26.2% arthritis control (adjuvant model, multi-day dosing) with zero acute mortality signals at doses up to 3 g/kg in mice [1]. This contrasts with the 4-butyl positional isomer, which showed only 1.3% arthritis control and 50% mortality at 3 g/kg, and with mefenamic acid, which showed 48.1% arthritis control but complete lethality at 1 g/kg [1]. For procurement decisions where chronic dosing tolerability is a go/no-go criterion, the 2-butyl congener is the rational selection among commercially available naphthyl-anthranilic acid analogs.

Quote Request

Request a Quote for N-(2-Butyl-1-naphthyl)anthranilic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.